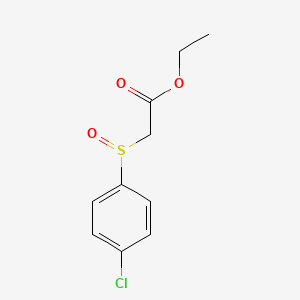
Ethyl 2-(4-chlorophenylsulfinyl)acetate
Overview
Description
Ethyl 2-(4-chlorophenylsulfinyl)acetate is an organic compound with the molecular formula C10H11ClO3S It is a sulfoxide derivative, characterized by the presence of a sulfinyl group attached to a phenyl ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chlorophenylsulfinyl)acetate typically involves the oxidation of ethyl 2-(4-chlorophenylthio)acetate. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the sulfoxide product.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced technologies might be employed to enhance the scalability and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding sulfone derivative.
Reduction: The compound can be reduced back to the thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Oxidation: Ethyl 2-(4-chlorophenylsulfonyl)acetate.
Reduction: Ethyl 2-(4-chlorophenylthio)acetate.
Substitution: 2-(4-chlorophenylsulfinyl)acetic acid.
Scientific Research Applications
Ethyl 2-(4-chlorophenylsulfinyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing sulfoxide or sulfone functional groups.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, especially those targeting oxidative stress-related conditions.
Biological Studies: It can be used in studies investigating the biological activity of sulfoxide-containing compounds.
Industrial Applications: The compound may find use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorophenylsulfinyl)acetate involves its ability to undergo redox reactions. The sulfinyl group can participate in electron transfer processes, making the compound a potential antioxidant or pro-oxidant, depending on the context. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenylthio)acetate: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.
Ethyl 2-(4-chlorophenylsulfonyl)acetate: The fully oxidized sulfone derivative.
2-(4-chlorophenylsulfinyl)acetic acid: The hydrolyzed form of the ester.
Uniqueness: Ethyl 2-(4-chlorophenylsulfinyl)acetate is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. This versatility makes it valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfinylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUBZLGOYLMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524105 | |
| Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-12-2 | |
| Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


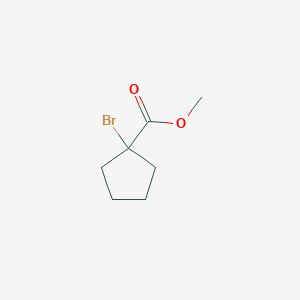

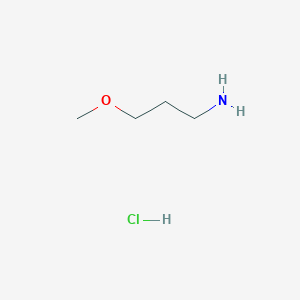


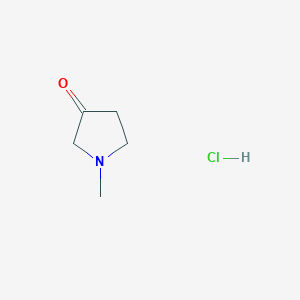
![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)


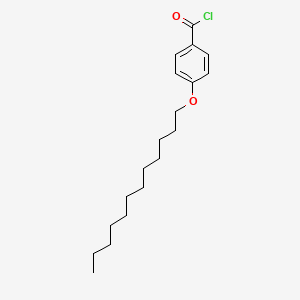
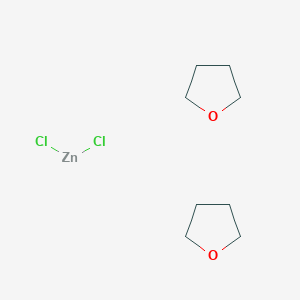


![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)
